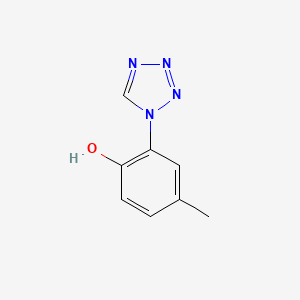

4-methyl-2-(1H-tetrazol-1-yl)phenol

Description

Properties

CAS No. |

180859-19-2 |

|---|---|

Molecular Formula |

C8H8N4O |

Molecular Weight |

176.18 g/mol |

IUPAC Name |

4-methyl-2-(tetrazol-1-yl)phenol |

InChI |

InChI=1S/C8H8N4O/c1-6-2-3-8(13)7(4-6)12-5-9-10-11-12/h2-5,13H,1H3 |

InChI Key |

MDBBXCCZFCNCQC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)O)N2C=NN=N2 |

Canonical SMILES |

CC1=CC(=C(C=C1)O)N2C=NN=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of 4-methyl-2-(1H-tetrazol-1-yl)phenol and related compounds:

Key Observations :

- Tetrazole vs. Thiazole: The replacement of tetrazole (four nitrogen atoms) with thiazole (one sulfur, one nitrogen) in 4-(4-methyl-1,3-thiazol-2-yl)phenol reduces polarity and alters biological activity. Thiazoles are often associated with antimicrobial properties, while tetrazoles enhance metabolic stability in drug candidates .

- Phenyl Acetyl Substitution: 4-Methyl-2-(phenyl acetyl)phenol lacks heterocyclic nitrogen but includes a bulky phenyl acetyl group, which increases hydrophobicity and limits aqueous solubility compared to tetrazole derivatives .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-methyl-2-(1H-tetrazol-1-yl)phenol typically involves:

- Starting from a suitable hydroxy-substituted aromatic precursor, such as 4-methyl-2-hydroxyphenyl derivatives.

- Introduction of the tetrazole ring via cycloaddition of azide ions to nitrile or related functional groups.

- Use of base-mediated nucleophilic substitution to attach the tetrazole ring to the aromatic system.

A representative approach involves the reaction of 2-(1H-tetrazol-1-yl)phenol derivatives with alkyl halides or esters under basic conditions to form the desired substituted phenol with the tetrazole group attached.

Specific Preparation Method: Alkylation of 2-(1H-tetrazol-1-yl)phenol

A well-documented method for preparing tetrazole-substituted phenols involves the alkylation of 2-(1H-tetrazol-1-yl)phenol using alkyl halides such as methyl 2-bromoacetate in the presence of a base like potassium carbonate in an aprotic solvent (e.g., acetonitrile) at low temperature (around 0°C) followed by stirring at room temperature or slightly elevated temperatures for extended periods (up to 24 hours). This reaction yields three isomeric products, from which the major product can be isolated by column chromatography.

| Reagents & Conditions | Description |

|---|---|

| 2-(1H-tetrazol-1-yl)phenol (100 mg, 0.62 mmol) | Starting phenol with tetrazole moiety |

| Potassium carbonate (85 mg, 0.62 mmol) | Base to deprotonate phenol and facilitate alkylation |

| Methyl 2-bromoacetate (207 µL, 2.18 mmol) | Alkylating agent |

| Solvent: Acetonitrile | Aprotic solvent |

| Temperature: 273 K initial, then room temperature stirring | Reaction conditions |

| Time: 24 hours | Reaction duration |

Purification: The crude product is filtered, solvent removed under reduced pressure, and purified by silica gel column chromatography using ether:hexane (2:3) as eluent. The major isomer is recrystallized from dichloromethane to yield needle-like crystals of the target compound.

Yield: Approximately 59% for the major isomer.

Reaction Mechanism Insights

- The phenol group is first deprotonated by potassium carbonate, increasing nucleophilicity.

- The phenolate anion attacks the electrophilic carbon of methyl 2-bromoacetate, leading to O-alkylation.

- The tetrazole ring remains intact, connected through the aromatic system.

- The reaction produces isomeric products due to possible alkylation at different positions or tautomeric forms of the tetrazole.

Structural and Spectroscopic Characterization

-

- ^1H NMR (CDCl3) shows characteristic signals for the phenol proton (~9.59 ppm), aromatic protons (6.99–8.06 ppm), methylene protons (~5.51 ppm), and methyl ester protons (~3.85 ppm).

- ^13C NMR (CDCl3) signals include carbonyl carbons (~165 ppm), aromatic carbons (117–132 ppm), and methyl carbons (~53 ppm).

X-ray Crystallography:

The major product’s crystal structure confirms the attachment of the tetrazole ring to the phenol ring with an intramolecular O—H···N hydrogen bond stabilizing the structure. The tetrazole ring is nearly coplanar with the phenol ring, and the methyl acetate group is oriented almost perpendicular to the tetrazole ring.

Alternative Synthetic Routes

Tetrazole Ring Formation via Cycloaddition:

Tetrazoles can be synthesized by [2 + 3] cycloaddition of azide ions to nitrile groups. For example, phenylhydrazine derivatives can be converted to aldehyde-functionalized pyrazoles, which then undergo azide cycloaddition to form tetrazole rings.Use of Sodium Azide in DMF:

Alkylation of phenol derivatives followed by treatment with sodium azide in dimethylformamide (DMF) under mild heating can yield tetrazole rings via 1,3-dipolar cycloaddition.Green Chemistry Approaches:

Industrial scale preparations emphasize eco-friendly solvents and mild conditions to optimize yield and reduce environmental impact.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation with methyl 2-bromoacetate | 2-(1H-tetrazol-1-yl)phenol | K2CO3, acetonitrile, 273 K to RT, 24 h | ~59 | Produces isomeric mixture, major product isolated by chromatography |

| Tetrazole formation via azide cycloaddition | Nitrile-substituted phenol or pyrazole | Sodium azide, DMF, heating | Variable | Requires nitrile precursor, 1,3-dipolar cycloaddition mechanism |

| Esterification of hydroxyphenyl tetrazole | Hydroxyphenyl tetrazole | Bromoacetate methyl ester, base | Moderate | Used to prepare methyl esters of tetrazole derivatives |

Research Findings and Notes

- The intramolecular hydrogen bonding between the phenol OH and tetrazole nitrogen is crucial for the stability of the molecule and influences the crystal packing and solubility properties.

- The tetrazole ring’s substitution pattern and the position of the methyl group on the phenol ring affect the reactivity and selectivity during synthesis.

- Purification by column chromatography is essential due to the formation of multiple isomers.

- Spectroscopic and crystallographic data provide definitive proof of structure and purity.

Q & A

Basic: What synthetic methodologies are reported for 4-methyl-2-(1H-tetrazol-1-yl)phenol and its derivatives?

Methodological Answer:

The synthesis typically involves multi-step reactions, leveraging coupling strategies and heterocyclic modifications. For example:

- Mannich Reaction : Used to introduce tetrazole moieties via condensation of phenol derivatives with tetrazole precursors under basic conditions .

- One-Pot Synthesis : Combines benzoyl chloride with hydrazine hydrate in ethanol, followed by hydrolysis and recrystallization to yield tetrazole-linked phenols .

- Catalytic Coupling : Palladium-catalyzed reactions (e.g., PdCl₂·dppf·CH₂Cl₂) enable functionalization of the phenol backbone with tetrazole groups under mild conditions .

Key Steps : Purification via column chromatography and structural validation using NMR (¹H/¹³C) and mass spectrometry (ESI-TOF MS) are critical .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

- X-Ray Crystallography : Resolves intramolecular interactions (e.g., O–H⋯N hydrogen bonds) and confirms the E-configuration of the tetrazole-phenol linkage. SHELX software is standard for refinement .

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., C⋯H, F⋯F contributions) to explain packing efficiency .

- Spectroscopy : ¹H NMR (δ 2.19–2.12 ppm for methyl groups) and ¹³C NMR (e.g., δ 154.21 ppm for aromatic carbons) validate electronic environments .

Advanced: How can computational methods like DFT be applied to study the electronic properties of this compound?

Methodological Answer:

- DFT Optimization : B3LYP/6-311G(d,p) basis sets model molecular geometry, aligning with crystallographic data (e.g., dihedral angles ~44.77° between aromatic rings) .

- HOMO-LUMO Analysis : Predicts reactivity by calculating energy gaps (e.g., ΔE ≈ 4.5 eV for similar tetrazole-phenol derivatives) .

- Molecular Electrostatic Potential (MEP) : Maps charge distribution to identify nucleophilic/electrophilic sites for functionalization .

Advanced: What strategies resolve contradictions between spectroscopic data and crystallographic results in structural analysis?

Methodological Answer:

- Cross-Validation : Combine NMR (solution-state dynamics) with X-ray diffraction (solid-state structure) to address discrepancies in bond lengths or conformations .

- Dynamic Effects : Use variable-temperature NMR to probe flexible moieties (e.g., tetrazole rotation) that may diverge from static crystal structures .

- SHELX Refinement : Iterative refinement with SHELXL accounts for disorder or twinning in crystals, resolving outliers in data .

Basic: What are key considerations in designing experiments to study biological activity (e.g., CFTR modulation)?

Methodological Answer:

- Probe Design : Derivatize the phenol core with fluorophores or azide handles (e.g., 4-azidophenyl groups) for click chemistry-based target identification .

- In Vitro Assays : Use HEK-293 cells expressing mutant CFTR to measure chloride ion transport restoration via patch-clamp or fluorescence quenching .

- Dose-Response Analysis : Optimize concentrations (typically 1–50 μM) to balance efficacy and cytotoxicity .

Advanced: How do polymorphic forms affect photophysical properties, and how are they studied?

Methodological Answer:

- Polymorph Screening : Recrystallize under varied solvents (e.g., ethanol vs. DMF) to isolate green (GC) and blue-violet (BVC) crystals with distinct π-π stacking .

- Stimuli-Responsive Studies : Apply hydrostatic pressure (0–10 GPa) or temperature (-173–300°C) to track emission shifts (e.g., GC: 520 nm → 450 nm under pressure) .

- Time-Resolved Spectroscopy : Measure excited-state intramolecular proton transfer (ESIPT) kinetics to correlate polymorph geometry with luminescence lifetimes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.